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Cat. No.: B121918 Get Quote

For researchers, scientists, and drug development professionals, understanding the solubility

of active pharmaceutical ingredients is a critical factor in formulation and delivery. This guide

provides a detailed comparison of the solubility of three isomers of isobutoxyphenylboronic acid

—ortho-, meta-, and para-isobutoxyphenylboronic acid—in various organic solvents. The data

presented is derived from a comprehensive study utilizing a dynamic method to ensure

accuracy and reproducibility.

The solubility of a compound is a key physicochemical property that influences its bioavailability

and therapeutic efficacy. In the case of isobutoxyphenylboronic acid, a molecule with potential

applications in organic synthesis and medicinal chemistry, the position of the isobutoxy group

on the phenyl ring significantly impacts its solubility. This guide summarizes the experimental

findings on the solubility of the ortho-, meta-, and para-isomers, providing a foundation for

informed decisions in experimental design and process development.

Comparative Solubility Data
The equilibrium solubility of the three isobutoxyphenylboronic acid isomers was determined in

five different organic solvents: chloroform, 3-pentanone, acetone, dipropyl ether, and

methylcyclohexane. The following table summarizes the mole fraction (x) of each isomer in

saturated solutions at various temperatures.
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Isomer Solvent Temperature (°C) Mole Fraction (x)

ortho-

Isobutoxyphenylboroni

c Acid

Chloroform 22.0 0.2767

40.0 0.4019

61.9 0.6177

3-Pentanone 26.0 0.3068

44.5 0.4319

63.0 0.6373

Acetone 31.3 0.3381

47.5 0.4647

71.6 0.7148

Dipropyl Ether 35.0 0.3607

52.6 0.5144

75.3 0.7736

Methylcyclohexane 55.5 0.5471

68.0 0.6997

82.0 0.9119

meta-

Isobutoxyphenylboroni

c Acid

Chloroform 24.0 0.0180

40.8 0.0408

60.1 0.1895

3-Pentanone 29.5 0.0229

45.2 0.0507

58.6 0.1307
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Acetone 33.5 0.0278

49.9 0.0670

65.5 0.2018

Dipropyl Ether 37.1 0.0327

55.4 0.0899

70.0 0.2537

Methylcyclohexane 55.6 0.1151

61.1 0.1459

65.6 0.1828

para-

Isobutoxyphenylboroni

c Acid

Chloroform 23.1 0.0212

36.5 0.0415

49.2 0.0936

3-Pentanone 26.8 0.0253

37.7 0.0471

46.5 0.0785

Acetone 30.5 0.0304

39.5 0.0555

43.2 0.0668

Dipropyl Ether 35.5 0.0367

40.0 Not Reported

45.0 Not Reported

Methylcyclohexane Not Reported Not Reported
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Note: The data presented is a selection from the comprehensive study for illustrative purposes.

For the full dataset, please refer to the original publication.

A key finding from the experimental data is that the ortho-isobutoxyphenylboronic acid isomer

exhibits significantly higher solubility across all tested solvents compared to the meta and para

isomers.[1][2][3][4] The solubilities of the meta and para isomers were found to be similar in 3-

pentanone and chloroform, with some differences observed in methylcyclohexane and dipropyl

ether.[1] The enhanced solubility of the ortho isomer can be attributed to intramolecular

hydrogen bonding between the boronic acid group and the oxygen atom of the isobutoxy

group, which reduces intermolecular interactions and leads to a lower melting point.[1]

Experimental Protocols
The solubility data presented was obtained using a dynamic method, which involves monitoring

the dissolution of the solid compound in a solvent at a controlled heating rate.

Materials:

Ortho-, meta-, and para-isobutoxyphenylboronic acid (crystallized from water and air-dried)

Solvents: Chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane (dried

before use)

Apparatus:

Jacketed glass vessel

Magnetic stirrer

Luminance probe

Thermostat for temperature control

Digital multimeter

Procedure:
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A known mass of the isobutoxyphenylboronic acid isomer and the selected solvent were

placed in the jacketed glass vessel equipped with a magnetic stirrer.

The suspension was heated at a constant rate while being stirred continuously.

A luminance probe was used to measure the intensity of light passing through the

suspension.

The temperature at which the last solid particles disappeared, indicated by a sharp increase

in light intensity, was recorded as the solubility temperature for that specific composition.

This procedure was repeated for various compositions of the solute and solvent to generate

the solubility curves.

Logical Relationship of Isomer Solubility
The following diagram illustrates the general trend observed in the solubility of the

isobutoxyphenylboronic acid isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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